molecular formula C10H15N3O B11805155 4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one

4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one

Cat. No.: B11805155
M. Wt: 193.25 g/mol
InChI Key: ATZBCJUZBKUIDT-UHFFFAOYSA-N
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Description

4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one is a pyrimidinone derivative characterized by a piperidinyl substituent at the 6-position and a methyl group at the 4-position of the pyrimidin-2(1H)-one core. Pyrimidinones are heterocyclic compounds with diverse pharmacological applications, including enzyme inhibition and antiviral activity. The piperidinyl group enhances molecular rigidity and may improve binding affinity to biological targets due to its basic nitrogen and conformational flexibility .

This compound shares structural similarities with other pyrimidinone derivatives, such as 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-ones (ENPP1 inhibitors) and 1-hydroxypyrido[2,3-d]pyrimidin-2(1H)-ones (HIV integrase inhibitors), but differs in substituent positioning and functional groups, leading to distinct biological profiles .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

6-methyl-4-piperidin-4-yl-1H-pyrimidin-2-one

InChI

InChI=1S/C10H15N3O/c1-7-6-9(13-10(14)12-7)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14)

InChI Key

ATZBCJUZBKUIDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one typically involves the use of organolithium reagents. A common method includes the nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective and favors the formation of C-4 substituted products . The reaction conditions often involve the use of tetrahydrofuran (THF) as a solvent and low temperatures (around -78°C) to ensure regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of regioselective synthesis using organolithium reagents can be scaled up for industrial applications. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include N-methylpiperazine and organolithium reagents.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield C-4 substituted pyrimidine derivatives .

Scientific Research Applications

Anticancer Properties
One of the most notable applications of 4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one is its role as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines. For instance, studies have shown that modifications to the pyrimidine structure can enhance the selectivity and efficacy against specific cancer types, including chronic myeloid leukemia and solid tumors .

Tyrosine Kinase Inhibition
The compound has been identified as a promising scaffold for the development of tyrosine kinase inhibitors. It has been linked to the synthesis of compounds like imatinib and nilotinib, which are well-known for their effectiveness in treating chronic myeloid leukemia by inhibiting the Bcr-Abl tyrosine kinase . This positions 4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one as a critical intermediate in pharmaceutical synthesis.

Neuroprotective Effects
Recent studies have suggested that this compound may also possess neuroprotective properties. It has been investigated for its potential to modulate neurotransmitter levels and provide protective effects against neurodegenerative diseases . The piperidine moiety is believed to contribute to these neuroprotective effects, making it a candidate for further exploration in neurological research.

Case Studies

Several case studies highlight the effectiveness of 4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one in various therapeutic contexts:

  • Case Study 1: Anticancer Activity
    In vitro studies conducted on modified derivatives showed significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective dose ranges comparable to established chemotherapeutics .
  • Case Study 2: Tyrosine Kinase Inhibition
    Research demonstrated that compounds derived from this pyrimidine scaffold exhibited potent inhibition of Bcr-Abl tyrosine kinase activity, suggesting potential use in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Related Pyrimidinone Derivatives

Structural and Functional Group Analysis

Compound Core Structure Key Substituents Biological Target Activity (EC₅₀ or IC₅₀)
4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one Pyrimidin-2(1H)-one 4-Methyl, 6-piperidin-4-yl Under investigation N/A
3,4-Dihydropyrimido[4,5-d]pyrimidin-2(1H)-one Fused pyrimido-pyrimidinone 3,4-Dihydro, variable substituents ENPP1 IC₅₀: 0.02–1.2 µM
1-Hydroxypyrido[2,3-d]pyrimidin-2(1H)-one Pyrido-pyrimidinone 1-Hydroxy, 3-azide/alkyne derivatives HIV integrase EC₅₀: 0.92–26.85 µM
4-Aryl-6-(3-coumarinyl)pyrimidin-2(1H)-one Pyrimidin-2(1H)-one 4-Aryl, 6-coumarinyl Catalyst-dependent synthesis N/A (synthetic intermediate)
Pyrimidin-2(1H)-one-phthalazine hybrids Phthalazine-pyrimidinone hybrid 4-Chlorophenyl, pyrimidinone spacer VEGFR-2 IC₅₀: 0.12–2.7 µM
Key Observations:

In contrast, the hydroxypyrido group in HIV integrase inhibitors (e.g., IIA-2 ) enhances hydrogen bonding with the catalytic site of HIV integrase. Sulfur-containing analogs (e.g., 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one ) exhibit increased lipophilicity, which may improve membrane permeability but reduce solubility.

Biological Activity Trends: ENPP1 inhibitors with fused pyrimidinone cores (e.g., 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one) show sub-micromolar potency due to optimal fit within the ENPP1 active site . VEGFR-2 inhibitors incorporating pyrimidin-2(1H)-one spacers (e.g., compound 4b ) demonstrate higher binding affinity than pyrazoline or thione analogs, emphasizing the role of hydrogen-bond-accepting groups in kinase inhibition.

Biological Activity

4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one, with the CAS number 1340321-35-8, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and other pharmacological properties, supported by data tables and relevant case studies.

Specifications

PropertyValue
Molecular FormulaC11H15N3O
Molecular Weight205.25 g/mol
Melting Point241–243 °C
SolubilitySoluble in organic solvents

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, compounds similar to 4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of related pyrimidine derivatives, the Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The presence of electron-donating and electron-withdrawing groups significantly influenced the antibacterial potency.

Antifungal Activity

The antifungal potential of pyrimidine derivatives has also been explored. Compounds with structural similarities to 4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one were tested against various fungal strains.

Findings on Antifungal Activity

A study reported that certain pyrimidine derivatives exhibited moderate to high antifungal activity, with some compounds achieving over 70% inhibition against common fungal pathogens . The mechanism of action often involves disruption of fungal cell wall synthesis or function.

Other Pharmacological Activities

Beyond antibacterial and antifungal effects, this compound class may exhibit other pharmacological activities such as:

  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties, indicating potential use in oxidative stress-related conditions .
  • Antitumor Activity : Preliminary studies suggest that certain analogs could possess antitumor effects, warranting further investigation into their mechanisms .

Summary of Biological Activities

Activity TypeTest OrganismsResults (MIC)
AntibacterialStaphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
AntifungalCandida albicans>70% inhibition
Aspergillus niger>70% inhibition
AntioxidantVarious71–82% activity

Research Findings on Structural Variants

Compound VariantActivity TypeObserved Effects
Compound AAntibacterialMIC = 0.01 mg/mL
Compound BAntifungalIC50 = 5 μM
Compound CAntioxidant>80% inhibition

Q & A

Basic: What are the optimal synthetic routes for 4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach starting with pyrimidine precursors. A common strategy includes:

Core Formation : Condensation of β-diketones or thioureas with aldehydes under acidic conditions (e.g., HCl in DMF) to form the pyrimidine ring .

Substitution : Introducing the piperidinyl group via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. For example, reacting 4-chloro-6-methylpyrimidin-2(1H)-one with piperidine-4-boronic acid under Suzuki-Miyaura conditions .

Optimization : Yield and purity depend on solvent choice (e.g., ethanol vs. DMSO), temperature (70–100°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Use TLC or HPLC to monitor reaction progress .

Basic: How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:
Characterization involves:

Spectroscopy :

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., piperidinyl protons at δ 2.5–3.5 ppm, pyrimidine C=O at ~165 ppm) .
  • MS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 220.1) .

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Use SHELXL for refinement; space group and unit cell parameters (e.g., monoclinic P2₁/c) reveal intermolecular interactions critical for stability .

Advanced: How do hydrogen-bonding patterns in the crystal structure influence its physicochemical properties?

Methodological Answer:
Hydrogen bonding dictates solubility and thermal stability:

Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings from N–H···O=C interactions) using software like Mercury. These motifs enhance lattice energy, increasing melting points (>200°C) .

Solubility Prediction : Strong intramolecular H-bonds (e.g., O···H–N) reduce polarity, decreasing aqueous solubility. Use COSMO-RS simulations to correlate H-bond networks with logP values .

Advanced: What strategies are used to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., antitumor activity) may arise from assay conditions:

Dose-Response Validation : Repeat assays with standardized protocols (e.g., MTT assay, 48–72 hr incubation) using Sarcoma-180 or Ehrlich ascites models .

Metabolic Stability : Test compound stability in liver microsomes (e.g., rat S9 fractions) to identify CYP450-mediated degradation confounding activity .

Structural Analog Comparison : Compare with derivatives (e.g., 4-(pyridin-4-yl) analogs) to isolate substituent effects. Use QSAR models to correlate logD with potency .

Advanced: How can computational methods guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding sites). Prioritize derivatives with ΔG < -8 kcal/mol (e.g., 4e analog in ).

MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding mode stability. Key interactions (e.g., piperidinyl N with Glu91 in EGFR) improve selectivity .

ADMET Prediction : SwissADME predicts BBB permeability (TPSA < 90 Ų) and hERG inhibition risks .

Basic: What are the recommended protocols for evaluating acute toxicity in preclinical models?

Methodological Answer:

Rodent Models : Administer doses (10–100 mg/kg) to Sprague-Dawley rats via oral gavage. Monitor for 14 days for mortality, weight loss, or organ toxicity (e.g., liver enzymes ALT/AST) .

Histopathology : Fix tissues (liver, kidney) in 10% formalin, section, and stain with H&E to assess necrosis or inflammation .

Statistical Analysis : Use GraphPad Prism for Kaplan-Meier survival curves and ANOVA (p < 0.05 significance) .

Advanced: How does the piperidinyl substituent affect pharmacokinetic properties compared to other heterocycles?

Methodological Answer:

Lipophilicity : Piperidinyl increases logP by ~0.5 vs. morpholinyl, enhancing membrane permeability (Caco-2 Papp > 1 × 10⁻⁶ cm/s) .

Metabolism : Piperidine rings undergo slower CYP3A4 oxidation than pyrrolidines. Use hepatic microsome assays to quantify t₁/₂ .

Solubility : Salt formation (e.g., HCl salts) improves aqueous solubility (>5 mg/mL) for IV administration .

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